molecular formula C11H13ClF3N3O B12225850 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine

Cat. No.: B12225850
M. Wt: 295.69 g/mol
InChI Key: OJEAHURKRBTIJK-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is an organic compound that features a furan ring, a pyrazole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group, and finally, the attachment of the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
  • 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine
  • 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-6-yl]methyl}methanamine

Uniqueness

1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13ClF3N3O

Molecular Weight

295.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N3O.ClH/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10;/h1-5,15H,6-8H2;1H

InChI Key

OJEAHURKRBTIJK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=NN2CC(F)(F)F.Cl

Origin of Product

United States

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